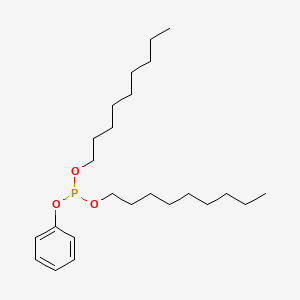

Dinonyl phenyl phosphite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dinonyl phenyl phosphite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H43O3P/c1-3-5-7-9-11-13-18-22-25-28(27-24-20-16-15-17-21-24)26-23-19-14-12-10-8-6-4-2/h15-17,20-21H,3-14,18-19,22-23H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUKAHJVORJFEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOP(OCCCCCCCCC)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H43O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174112 | |

| Record name | Dinonyl phenyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20267-15-6 | |

| Record name | Phosphorous acid, dinonyl phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20267-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinonyl phenyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020267156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinonyl phenyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinonyl phenyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINONYL PHENYL PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M5HGW93KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations in Polymer Stabilization Chemistry

Fundamental Antioxidant and Stabilizing Mechanisms

As a phosphite (B83602) ester, dinonyl phenyl phosphite functions primarily as a hydroperoxide decomposer, a critical role in halting the auto-oxidative degradation cycle of polymers. uvabsorber.com This cycle is a chain reaction involving the formation and proliferation of radical species. While primary antioxidants, such as hindered phenols, are designed to scavenge these free radicals directly, secondary antioxidants like DNPP intervene at a different stage to prevent the generation of new radicals. uvabsorber.comvinatiorganics.com

The principal role of phosphite antioxidants is not direct radical scavenging in the manner of primary phenolic antioxidants. vinatiorganics.com The latter donate a hydrogen atom to break the oxidative chain reaction. vinatiorganics.com Instead, phosphites prevent the proliferation of radicals by neutralizing hydroperoxides, which are key precursors to chain-branching reactions. uvabsorber.com

However, certain trivalent phosphorus compounds that incorporate sterically hindered phenolic substituents can also exhibit radical chain-breaking capabilities. cnrs.fr The core activity of this compound, though, is centered on preventing the formation of highly reactive alkoxy and hydroxyl radicals that would otherwise be generated from the decomposition of hydroperoxides. uvabsorber.com Some studies on various phenolic compounds have demonstrated that their free radical scavenging ability is highly dependent on their chemical structure, particularly the number and position of hydroxyl groups which stabilize the resulting phenoxy radicals. nih.govmdpi.com

The most significant contribution of this compound to polymer stability is its ability to decompose hydroperoxides (ROOH) into non-radical, stable products. uvabsorber.com These hydroperoxides are formed during the polymer's oxidative degradation and are thermally unstable, readily breaking down into new radical species that accelerate further degradation. vinatiorganics.com

This compound acts as a reducing agent, reacting stoichiometrically with hydroperoxides. vinatiorganics.comgoogle.com In this process, the phosphite (P(OR)₃) is oxidized to its corresponding phosphate (B84403) (P(O)(OR)₃), while the hydroperoxide is reduced to a stable alcohol (ROH). vinatiorganics.com This non-radical decomposition pathway effectively breaks the degradation cycle without generating further reactive species. uvabsorber.com The efficiency of phosphites as hydroperoxide decomposers is particularly crucial at the high temperatures encountered during polymer melt processing. uvabsorber.com

Table 1: Peroxide Decomposition Reaction

| Reactants | Products | Mechanism Type |

| This compound + Polymer hydroperoxide (ROOH) | Dinonyl phenyl phosphate + Polymer alcohol (ROH) | Non-radical, Redox Reaction |

This table illustrates the fundamental reaction of peroxide decomposition by this compound.

This compound's primary interaction is with polymer hydroperoxides, which are critical intermediates in the auto-oxidation cascade. By eliminating these intermediates, DNPP prevents the chain-branching step that leads to a rapid increase in the rate of degradation.

Hydrolytic Stability and Transformation Pathways within Polymer Matrices

A critical aspect of the performance of phosphite stabilizers is their sensitivity to water, known as hydrolytic stability. life-trialkyl.eu The presence of moisture, whether from the environment or as a byproduct of polymer processing, can lead to the hydrolysis of this compound. canada.ca This transformation can alter its stabilizing efficacy and release other chemical species into the polymer matrix.

All phosphite esters are susceptible to hydrolysis, though the rate can vary significantly based on their chemical structure. life-trialkyl.eu Generally, increasing the steric hindrance around the phosphorus atom enhances hydrolytic stability. cnrs.frlife-trialkyl.eu The hydrolysis of this compound proceeds in a stepwise manner, breaking the P-O bonds.

The initial hydrolysis product is a dialkyl or diaryl hydrogen phosphite, which is a di-substituted phosphite. google.com Subsequent hydrolysis steps can lead to the formation of phosphorous acid along with the corresponding alcohol and phenol (B47542) (nonylphenol and phenol). canada.casmolecule.com Studies on analogous compounds indicate that this hydrolysis can occur rapidly across a range of pH levels. canada.ca The di-substituted phosphites formed during hydrolysis are known to be less effective at decomposing hydroperoxides compared to the original tri-phosphite. google.com

Table 2: Hydrolysis Products of this compound

| Hydrolysis Stage | Reactant | Products |

| Initial | This compound + H₂O | Dinonyl hydrogen phosphite + Phenol |

| Subsequent | Dinonyl hydrogen phosphite + H₂O | Nonyl hydrogen phosphite + Nonylphenol |

| Final | Nonyl hydrogen phosphite + H₂O | Phosphorous acid + Nonylphenol |

This table outlines the sequential formation of products during the hydrolysis of this compound.

The kinetics of hydrolysis are complex and can be influenced by the reaction mechanism, which may differ under acidic, basic, or neutral conditions. winona.edu Acid-catalyzed hydrolysis, for instance, typically involves protonation at the phosphorus atom, followed by a nucleophilic attack by water. cnrs.fr

The rate and extent of this compound hydrolysis within a polymer are not constant but are significantly influenced by various factors present in its immediate environment.

Table 3: Factors Influencing Hydrolysis of this compound

| Factor | Influence on Hydrolysis Rate | Rationale |

| Moisture/Humidity | Increases | Water is a necessary reactant for the hydrolysis reaction. canada.ca |

| Acidity | Increases | Acidic species, such as catalyst residues (e.g., TiCl₃, AlR₂Cl) from Ziegler-Natta polymerization, can catalyze the hydrolysis of phosphites. cnrs.frmmu.ac.uk |

| Basicity | Increases | Basic conditions can also promote hydrolysis, directly leading to the formation of phosphonate (B1237965) anions. cnrs.fr |

| Temperature | Increases | Higher temperatures generally increase the rate of chemical reactions, including hydrolysis. |

| Steric Hindrance | Decreases | Bulkier organic groups around the phosphorus atom physically obstruct the approach of water molecules, slowing the reaction. cnrs.frlife-trialkyl.eu |

This table summarizes key environmental and structural factors that affect the rate of hydrolysis of this compound within a polymer matrix.

The presence of acidic catalyst residues in certain polymers, like polyolefins, is a well-known factor that can accelerate phosphite degradation. mmu.ac.uk Therefore, managing these environmental conditions within the polymer is crucial for maintaining the long-term effectiveness of the stabilizer.

Collaborative and Synergistic Stabilization Systems

The utility of this compound in polymer stabilization is significantly enhanced when used in combination with other additives, particularly phenolic antioxidants. This collaborative approach leads to a synergistic effect, where the combined stabilizing action is greater than the sum of the individual components.

This compound is frequently employed alongside hindered phenolic antioxidants to protect polymers from thermo-oxidative degradation during high-temperature processing. google.comadishank.comepo.org While phenolic antioxidants are effective at scavenging free radicals, their combination with phosphites like this compound provides a more comprehensive stabilization package. vinatiorganics.comvinatiorganics.com The phosphite functions as a hydroperoxide decomposer, breaking down these species into non-radical, stable products, which complements the radical scavenging mechanism of the phenolic antioxidant. vinatiorganics.comvinatiorganics.com This dual-action approach is crucial for maintaining the integrity of the polymer during melt processing and for ensuring the long-term stability of the final product. google.comadishank.com

The ratio of this compound to the phenolic antioxidant can be optimized to achieve the most effective stabilization. For instance, in some applications, a 2:1 ratio by weight of phosphite to phenolic antioxidant has been found to be effective. epo.org This highlights the importance of formulation in achieving optimal synergistic performance.

The synergy between this compound and phenolic antioxidants stems from their complementary functions in interrupting the autoxidation cycle of polymers. Phenolic antioxidants act as primary antioxidants, donating a hydrogen atom to peroxy radicals, thereby terminating the propagation of radical chains. vinatiorganics.comvinatiorganics.com However, this process results in the formation of a phenoxyl radical, which can still participate in some side reactions.

This is where this compound, a secondary antioxidant, plays a crucial role. It functions by reducing hydroperoxides (ROOH), which are formed during the oxidation process, into stable alcohols. vinatiorganics.com This prevents the homolytic cleavage of hydroperoxides into highly reactive alkoxy and hydroxy radicals, which would otherwise initiate new oxidation chains. The primary reaction involves the phosphite being oxidized to a phosphate. vinatiorganics.com

The following table summarizes the primary roles of each component in the synergistic system:

| Stabilizer Type | Primary Function | Mechanism |

| Phenolic Antioxidant | Radical Scavenger (Primary) | Donates a hydrogen atom to peroxy radicals, terminating chain reactions. |

| This compound | Hydroperoxide Decomposer (Secondary) | Reduces hydroperoxides to stable alcohols, preventing the formation of new radicals. |

| Synergistic Action | Regeneration | The phosphite can regenerate the phenolic antioxidant from its phenoxyl radical form. |

This multi-faceted approach of radical scavenging, hydroperoxide decomposition, and antioxidant regeneration provides a robust defense against polymer degradation.

Oxidative Transformation Pathways to Corresponding Phosphates

A fundamental aspect of the stabilizing action of this compound is its own transformation into the corresponding phosphate. This oxidation is not a side reaction but the very mechanism by which it neutralizes harmful peroxidic species.

The oxidation of phosphites to phosphates can proceed through various pathways, and the intermediates can be complex. In the context of polymer stabilization, the primary reaction is the reduction of a hydroperoxide (ROOH) by the phosphite (P(OR')₃). This reaction is generally considered to be ionic and proceeds stoichiometrically to form a phosphate (O=P(OR')₃) and an alcohol (ROH). cnrs.fr

While the direct oxidation by hydroperoxides is the main pathway, other oxidative processes can occur, especially under specific conditions like high temperatures or the presence of other reactive species. Research has shown that the autoxidation of tertiary phosphites can be initiated by heat, catalysts, or radicals. researchgate.net

In some contexts, such as biological systems or in the presence of specific catalysts, the oxidation of phosphites can involve radical intermediates. For instance, the cleavage of the C-P bond in some organophosphorus compounds has been shown to be a radical-based transformation. nih.gov However, in the typical polymer stabilization scenario, the non-radical, ionic mechanism with hydroperoxides is predominant. The stereochemical course of the oxidation of phosphite triesters by iodine-water has been shown to proceed with retention of configuration at the phosphorus center, which is consistent with a non-radical mechanism. rsc.org

The rate at which this compound is oxidized to its phosphate derivative is a critical factor in its effectiveness as a stabilizer and is influenced by several factors:

Temperature: Higher temperatures, such as those encountered during polymer melt processing, generally accelerate the rate of oxidation. researchgate.netnih.gov This is beneficial as it ensures the phosphite is actively decomposing hydroperoxides when the polymer is most vulnerable to degradation.

Presence of Initiators: The rate of oxidation can be significantly increased by the presence of initiators such as metal ions or UV radiation, which can accelerate the formation of free radicals and hydroperoxides within the polymer matrix. nih.gov

Composition of the Polymer System: The nature of the polymer itself and the presence of other additives can influence the oxidation rate. For example, the compatibility and distribution of the phosphite within the polymer matrix can affect its accessibility to hydroperoxides. jfrm.ru

Hydroperoxide Concentration: The rate of the primary stabilization reaction is directly related to the concentration of hydroperoxides. As more hydroperoxides are formed during polymer degradation, the rate of phosphite consumption will increase. researchgate.net

The following table provides a summary of factors that can influence the oxidation rate of this compound:

| Factor | Influence on Oxidation Rate |

| Temperature | Increased temperature generally accelerates the oxidation rate. |

| Oxygen Concentration | Higher oxygen levels lead to more hydroperoxide formation, increasing the rate of phosphite consumption. |

| Initiators (e.g., metal ions, UV light) | Accelerate the formation of hydroperoxides, thereby increasing the phosphite oxidation rate. |

| Polymer Matrix | The type of polymer and its compatibility with the phosphite can affect the reaction rate. |

| Hydroperoxide Concentration | A higher concentration of hydroperoxides leads to a faster rate of phosphite oxidation. |

Understanding these factors is crucial for designing effective stabilization systems that ensure the longevity and performance of polymeric materials.

The Role of Dinonyl Phenyl Phosphite in Polymerization and Macromolecular Engineering

Dinonyl phenyl phosphite (B83602) and related organophosphites play a crucial, multifaceted role in the synthesis and processing of polymers. While primarily recognized as secondary antioxidants, their function extends into the intricate control of polymerization reactions and the resulting polymer architecture. Their influence is felt in the kinetics of polymerization, the final molecular structure of the polymer, and in the activity of catalytic systems.

Advanced Analytical Approaches for Study and Characterization

Spectroscopic Methodologies for Mechanistic Elucidation

Spectroscopic techniques are indispensable for probing the molecular features of dinonyl phenyl phosphite (B83602). By interacting with electromagnetic radiation, molecules reveal fundamental information about their bonds, structure, and dynamic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules in solution. bruker.com It provides atomic-level information on the connectivity and spatial proximity of atoms. researchgate.net For a molecule like dinonyl phenyl phosphite, with its flexible nonyl chains and phenyl group, NMR is particularly useful for studying structural dynamics. nih.gov

Solution NMR techniques can be used to observe the various conformations that the molecule samples over time. nih.govcreative-biostructure.com Methods like exchange spectroscopy and relaxation dispersion can quantify the rates of conformational changes, which may be critical for understanding its function and stability. nih.gov The inherent flexibility of the nonyl groups and the rotation around the P-O-C bonds create a complex dynamic system. NMR can provide insights into these time-dependent architectural changes, which are often "invisible" to other analytical methods that provide static structural data. bruker.com While specific studies on this compound's structural dynamics are not prevalent, the principles established in studies of other modular, flexible molecules demonstrate the potential of NMR to elucidate its behavior. nih.gov

Table 1: Postulated ¹³C and ³¹P NMR Chemical Shifts for this compound This table is illustrative and based on typical chemical shift ranges for similar functional groups.

| Nucleus | Functional Group | Postulated Chemical Shift (ppm) |

| ³¹P | Phosphite (P-O) | 125 - 145 |

| ¹³C | Aromatic C-O | 148 - 152 |

| ¹³C | Aromatic C-H | 115 - 130 |

| ¹³C | Aliphatic O-CH₂ | 65 - 75 |

| ¹³C | Aliphatic CH₂ | 20 - 40 |

| ¹³C | Aliphatic CH₃ | 10 - 15 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is fundamental for identifying the functional groups present in a molecule. researchgate.netfiveable.me These techniques measure the vibrations of chemical bonds, which occur at characteristic frequencies.

For this compound, IR and Raman spectra would confirm the presence of its key structural components. The P-O-C linkages, central to the phosphite structure, exhibit characteristic stretching vibrations. researchgate.netresearchgate.net Additionally, absorptions corresponding to the aromatic phenyl ring and the aliphatic C-H bonds of the nonyl chains would be prominent features. libretexts.org IR spectroscopy is particularly sensitive to polar bonds and is an excellent tool for qualitative functional group analysis. researchgate.net Raman spectroscopy, which relies on changes in polarizability, provides complementary information and is often useful for symmetric, non-polar bonds. researchgate.net Analysis of the degradation of this compound could be monitored by the appearance of new bands, such as a P=O stretch from an oxidized phosphate (B84403) product or a broad O-H stretch from hydrolyzed nonylphenol.

Table 2: Key Vibrational Frequencies for this compound Functional Groups Data compiled from typical ranges for organophosphorus and aromatic compounds.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H | Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H | Stretch | 3000 - 2850 | IR, Raman |

| C=C (Aromatic) | Stretch | 1600 - 1450 | IR, Raman |

| P-O-C (Aryl) | Asymmetric Stretch | 1240 - 1160 | IR |

| P-O-C (Alkyl) | Asymmetric Stretch | 1050 - 1000 | IR |

| P-O-C | Symmetric Stretch | 830 - 740 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. mdpi.com It is particularly useful for compounds containing chromophores, such as the phenyl group in this compound. The phenyl ring possesses π-electrons that absorb UV light at specific wavelengths. core.ac.uk

UV-Vis spectroscopy can be used to study interactions between this compound and its environment. nih.gov Changes in the local environment of the phenyl chromophore, such as solvent polarity or binding to other molecules, can cause shifts in the absorption maximum (λmax) and changes in absorbance intensity. nih.gov This makes UV-Vis a valuable tool for monitoring processes like hydrolysis, oxidation, or complex formation in real-time. mdpi.com For instance, the degradation of this compound into nonylphenol would alter the UV spectrum, as the electronic environment of the phenyl ring changes, allowing for kinetic analysis of the degradation process. nih.govresearchgate.net

Chromatographic Techniques for Trace Analysis and Transformation Product Detection

Chromatography is essential for separating complex mixtures and quantifying individual components, even at trace levels. researchgate.net When coupled with mass spectrometry, it provides a powerful combination of separation and identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile organic compounds. chromatographyonline.com It separates compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification using mass spectrometry. mdpi.com

In the context of this compound, GC-MS is ideally suited for identifying and quantifying its more volatile transformation or degradation products. nih.gov For example, if the phosphite undergoes hydrolysis, one of the resulting products would be nonylphenol. GC-MS provides high-resolution separation and definitive identification of such compounds through their unique mass spectra, which can be compared against spectral libraries for confirmation. chromatographyonline.com The technique is highly sensitive, allowing for the detection of trace amounts of volatile impurities or degradation products that could be present. nih.gov

Table 3: Illustrative GC-MS Parameters for Analysis of Transformation Products Based on general methods for analyzing volatile phenols and related compounds.

| Parameter | Setting |

| Gas Chromatography (GC) | |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium, 1.0 - 1.5 mL/min |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Initial 50°C, ramp to 280-300°C |

| Mass Spectrometry (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40 - 550 amu |

| Ion Source Temp | 230 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For non-volatile or thermally labile compounds like this compound itself and its larger transformation products, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. eag.com This technique separates compounds in the liquid phase before they are ionized and analyzed by two mass analyzers in series (MS/MS), providing exceptional selectivity and sensitivity. nih.gov

LC-MS/MS methods have been successfully developed for the analysis of the structurally similar compound tris(nonylphenyl)phosphite (TNPP) and its degradation products in complex matrices like food packaging. nih.govresearchgate.net These methods typically use reverse-phase chromatography with a C8 or C18 column. researchgate.net Atmospheric Pressure Chemical Ionization (APCI) is often used for the phosphite itself, while Electrospray Ionization (ESI) is effective for its more polar degradation products like nonylphenol. nih.govresearchgate.net The use of tandem mass spectrometry in Selected Reaction Monitoring (SRM) mode allows for highly specific and sensitive quantification, even at trace levels, by monitoring unique precursor-to-product ion transitions. eag.comresearchgate.net This makes LC-MS/MS an ideal platform for studying the presence and transformation of this compound in complex environmental or material samples.

Table 4: Representative LC-MS/MS Parameters for Phosphite Analysis Adapted from published methods for the related compound, TNPP. nih.govresearchgate.net

| Parameter | Setting |

| Liquid Chromatography (LC) | |

| Column | Zorbax Eclipse XDB-C8 or equivalent |

| Mobile Phase | Gradient of acetonitrile (B52724) and water |

| Flow Rate | 0.2 - 0.5 mL/min |

| Tandem Mass Spectrometry (MS/MS) | |

| Ionization Source (Phosphite) | Atmospheric Pressure Chemical Ionization (APCI), Positive Mode |

| Ionization Source (Phenols) | Electrospray Ionization (ESI), Negative Mode |

| Detection Mode | Selected Reaction Monitoring (SRM) |

| Example Transition (for TNPP) | 689.6 → 469.6 |

In Situ and Real-time Analytical Techniques in Polymer Systems

In situ and real-time analytical techniques are indispensable for gaining a dynamic understanding of chemical and physical processes as they occur, without the need for sample extraction which can alter the state of the system. frontiersin.orgnih.gov For polymer systems, these techniques allow for the direct observation of the stabilizer's performance under conditions that mimic or replicate actual processing environments, such as extrusion or molding. This provides invaluable insights into reaction kinetics, degradation pathways, and transient phenomena that are often missed by conventional offline analyses. nih.gov

The application of such techniques to polymers containing this compound enables researchers and manufacturers to monitor its transformation, assess its efficiency, and study its interplay with other components of the formulation in real-time. frontiersin.org

This compound functions as a secondary antioxidant by decomposing hydroperoxides, which are formed during the oxidation of the polymer. acs.org In this process, the phosphite is stoichiometrically consumed as it is oxidized to the corresponding phosphate. acs.orgjku.at Monitoring this conversion is key to understanding the stabilizer's depletion rate and predicting the service life of the polymer material.

Several analytical techniques can be adapted for in situ or real-time monitoring of this compound consumption:

Spectroscopic Techniques:

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a powerful tool for tracking chemical changes in a polymer. fiveable.me The consumption of this compound can be monitored by the decrease in the intensity of characteristic P-O-C stretching bands and the simultaneous appearance of P=O stretching bands from the resulting phosphate. researchgate.net Direct analysis of polymer films allows for straightforward sample preparation. researchgate.net

UV-Visible Spectroscopy (UV-Vis): While the phosphite itself may have a weak chromophore, its degradation can be indirectly monitored by observing the formation of degradation products or changes in the polymer that absorb in the UV-Vis region, such as the formation of conjugated double bonds (polyenes) in polymers like PVC. jresm.org A decrease in the rate of polyene formation would indicate the effective action of the stabilizer.

³¹P-NMR Spectroscopy: Phosphorus-31 Nuclear Magnetic Resonance is highly specific for phosphorus-containing compounds. It can be used to distinguish between the parent phosphite and its oxidized phosphate form, providing a clear and quantitative measure of stabilizer consumption. researchgate.net Studies on the hydrolysis of phosphites in the presence of acids have successfully utilized ³¹P-NMR to elucidate the reaction mechanisms. researchgate.net

Chromatographic Techniques Coupled with Mass Spectrometry: While inherently offline, hyphenated chromatographic techniques are crucial for identifying and quantifying the specific degradation products of this compound. This information is vital for building kinetic models of stabilizer consumption.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and selective for quantifying the parent stabilizer and its non-volatile degradation products, such as nonylphenol, from polymer extracts. foodpackagingforum.org It can be used to analyze samples taken at different intervals during processing or aging to build a consumption profile. foodpackagingforum.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for analyzing volatile and semi-volatile degradation products. researchgate.netresearchgate.net Thermal extraction GC-MS, for instance, allows for the direct analysis of additives and their byproducts from a polymer sample by heating it in an inert atmosphere, which can provide a snapshot of the stabilizer's status at a given time. shimadzu.com

Table 1: Analytical Techniques for Monitoring this compound Consumption

| Analytical Technique | Information Provided | Sample Form | Key Findings/Application |

|---|---|---|---|

| FTIR Spectroscopy | Decrease of phosphite (P-O-C) and increase of phosphate (P=O) functional groups. | Polymer Film | Direct, non-destructive method to track the chemical transformation of the stabilizer in the polymer matrix. fiveable.meresearchgate.net |

| UV-Vis Spectroscopy | Indirect monitoring via the formation of polymer degradation products (e.g., polyenes). | Polymer Film/Solution | Assesses the effectiveness of the stabilizer in preventing polymer degradation, which correlates with its consumption. jresm.org |

| ³¹P-NMR Spectroscopy | Quantitative distinction between phosphite and its phosphate degradation product. | Polymer Extract/Melt | Provides specific and direct evidence of stabilizer oxidation and hydrolysis. researchgate.net |

| LC-MS/MS | Quantification of the parent phosphite and its non-volatile degradation products (e.g., nonylphenol). | Polymer Extract | Highly sensitive method to track the degradation pathway and quantify consumption over time. foodpackagingforum.orgnih.gov |

| Thermal Extraction GC-MS | Identification of the parent phosphite and its volatile/semi-volatile degradation products. | Solid Polymer | Allows for direct analysis of additives from the polymer to provide a profile of stabilizer and its byproducts. shimadzu.com |

The performance of this compound can be significantly influenced by its interactions with other additives commonly found in polymer formulations, such as primary antioxidants, light stabilizers, acid scavengers (e.g., calcium stearate), and nucleating agents. researchgate.netutwente.nl These interactions can be synergistic, where the combination provides enhanced stability, or antagonistic, leading to reduced performance or undesirable side effects. Understanding these interactions under processing conditions is critical for optimizing formulations.

Thermal Analysis:

Differential Scanning Calorimetry (DSC): DSC is used to study the thermal transitions of a polymer, such as the crystallization temperature (Tc) and melting temperature (Tm). The efficiency of nucleating agents and the potential influence of other additives like this compound on the crystallization process can be assessed. utwente.nl Studies have shown that the presence of antioxidants can alter the nucleation efficiency of clarifiers in polypropylene (B1209903). utwente.nl

Rheological Measurements: Processing conditions involve high shear and temperature. In-line or on-line rheometers attached to extruders can measure the viscosity and melt flow properties of the polymer melt in real-time. The stabilizing effect of this compound, which prevents chain scission and cross-linking, can be directly observed as a stabilization of the melt viscosity. Interactions with other additives that might affect melt properties can also be detected.

Spectroscopic and Microscopic Analysis of Processed Samples:

Post-processing analysis using techniques like FTIR and optical microscopy on samples collected directly from the processing line can reveal how interactions have influenced the final state of the additives. For example, studies on polypropylene additives have shown that the processing history and the presence of other additives affect the self-assembly and dispersion of nucleating agents. utwente.nl Similar studies can elucidate the distribution and state of this compound after processing.

Table 2: Research Findings on Polymer-Additive Interactions Relevant to Phosphite Stabilizers

| Interacting Additives | Polymer System | Analytical Technique(s) | Observed Interaction/Finding |

|---|---|---|---|

| Phosphite Stabilizer (P1) & Acid Scavengers | Polylactic Acid (PLA) | Size-Exclusion Chromatography (SEC), Melt Volume Rate (MVR) | Combinations of phosphites with acid scavengers were studied to control hydrolysis and ensure processing stability. researchgate.net |

| Phosphite Antioxidant (Irgafos 168) & Sorbitol-based Nucleator (TBPMN) | Polypropylene (PP) | DSC, TGA, Optical Microscopy | The presence of the phosphite antioxidant led to an increased crystallization temperature, indicating a synergistic interaction with the nucleator. utwente.nl |

| Phosphite Antioxidant (Irgafos 168) & Calcium Stearate (B1226849) (CaSt) | Polypropylene (PP) | DSC | Calcium stearate was found to inhibit the activity of the nucleating agent, demonstrating an antagonistic interaction in the presence of the phosphite. utwente.nl |

| Tris(nonylphenyl)phosphite (TNPP) | Multilayer Plastic Laminates | LC-MS/MS | A method was developed to analyze TNPP and its degradation to nonylphenol, crucial for understanding its behavior in complex packaging materials. foodpackagingforum.org |

Theoretical and Computational Chemistry Investigations

Molecular Modeling of Structure, Conformation, and Intermolecular Interactions

Molecular modeling is a cornerstone of computational chemistry, enabling the detailed exploration of a molecule's three-dimensional structure and its interactions with its environment. For dinonyl phenyl phosphite (B83602), these models provide crucial information about its preferred shapes and how it positions itself within a polymer matrix to exert its stabilizing effect.

The flexibility of the dinonyl and phenyl groups attached to the central phosphite core allows the DNPP molecule to adopt various spatial arrangements, or conformations. Conformational analysis, typically performed using methods like Density Functional Theory (DFT), seeks to identify the most energetically stable structures.

Computational studies on analogous aryl phosphites reveal that the geometry around the phosphorus atom is typically pyramidal. The orientation of the large nonylphenyl groups is governed by a delicate balance between steric hindrance and electronic effects. The key dihedral angles (C-O-P-O) are systematically rotated in simulations to map out the potential energy surface and identify low-energy conformers. It is these preferred conformations that dictate how the molecule interacts with other species.

Table 1: Representative Calculated Geometrical Parameters for a Model Aryl Phosphite (Data based on typical values for similar phosphite esters calculated using DFT methods like B3LYP/6-31G(d,p)). nih.gov

| Parameter | Typical Calculated Value |

| P-O Bond Length (Å) | 1.62 - 1.65 |

| O-P-O Bond Angle (°) | 95 - 105 |

| C-O-P Bond Angle (°) | 118 - 125 |

| P=O Bond Length (Phosphate) (Å) | 1.45 - 1.48 |

The efficacy of DNPP as a stabilizer is heavily dependent on its ability to disperse within and interact with polymer chains without forming strong chemical bonds. These non-covalent interactions are critical for its retention in the polymer matrix and its availability to intercept reactive species. nih.govmdpi.comresearchgate.net

Molecular dynamics (MD) simulations and quantum chemical calculations can model these weak interactions, which are primarily of the van der Waals type. The long, aliphatic nonyl chains of DNPP are expected to have favorable dispersion interactions with polyolefin chains (e.g., polyethylene, polypropylene), promoting miscibility. The phenyl group can also engage in π-stacking interactions with aromatic moieties if present in the polymer. These collective, weak interactions ensure that the phosphite molecules are positioned to effectively scavenge radicals and decompose hydroperoxides throughout the polymer bulk. nih.govmdpi.com

Quantum Chemical Investigations of Reaction Pathways and Energetics

Quantum chemistry provides the tools to simulate chemical reactions, allowing for the study of reaction mechanisms and the calculation of the energy changes involved. For dinonyl phenyl phosphite, this is applied to its primary functions: antioxidation and its primary degradation pathway, hydrolysis.

Antioxidant Mechanism: Phosphite esters are known as hydroperoxide decomposers. acs.org The primary antioxidant reaction involves the reduction of a hydroperoxide (ROOH) to an alcohol (ROH), during which the phosphite is oxidized to a phosphate (B84403). nih.govvinatiorganics.com

Reaction: P(OAr)₃ + ROOH → O=P(OAr)₃ + ROH

Quantum chemical simulations using DFT can model the electronic structure changes during this reaction. Calculations show that the phosphorus atom's lone pair of electrons initiates a nucleophilic attack on the weak O-O bond of the hydroperoxide, leading to its cleavage. This process effectively converts reactive hydroperoxides into stable, non-radical products. acs.orgresearchgate.net

Hydrolysis Mechanism: A significant reaction pathway for phosphites is hydrolysis, which can affect their long-term stability. Computational studies have explored the hydrolysis of similar phosphites under neutral, acidic, and basic conditions. winona.edu These simulations model the step-by-step process of water reacting with the phosphite ester, leading to the cleavage of a P-O bond and the formation of a phosphonic acid and an alcohol (nonylphenol in this case). The calculations indicate that hydrolysis is often more favorable under acidic or basic conditions, where H₃O⁺ or OH⁻ act as catalysts. winona.edu

To understand the speed, or kinetics, of these reactions, computational chemists apply Transition State Theory (TST). This involves locating the highest energy point along the reaction pathway, known as the transition state. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate.

For the hydroperoxide decomposition reaction, TST calculations on model phosphites show a relatively low activation energy, consistent with the high efficiency of these compounds as secondary antioxidants. Similarly, for hydrolysis, locating the transition states for the nucleophilic attack of water and subsequent proton transfers allows for the comparison of reaction rates under different pH conditions. nih.govnih.gov These theoretical calculations help to predict the operational lifetime and efficiency of the stabilizer under various environmental conditions.

Table 2: Illustrative Calculated Reaction Energetics for Phosphite Antioxidant Reactions (Values are representative and based on DFT calculations for analogous phosphite systems). winona.edu

| Reaction Pathway | Condition | Calculated Activation Energy (kJ/mol) | Reaction Enthalpy (ΔH) (kJ/mol) |

| Hydroperoxide Decomposition | Neutral | 40 - 60 | Highly Exothermic (-150 to -250) |

| Hydrolysis | Neutral | 80 - 120 | Moderately Exothermic |

| Hydrolysis | Acidic | 50 - 80 | Exothermic |

| Hydrolysis | Basic | 60 - 90 | Exothermic |

Prediction of Spectroscopic Properties and Reactivity Parameters

Computational quantum chemistry can predict various molecular properties that can be correlated with experimental measurements and reactivity.

Spectroscopic Properties: The vibrational frequencies corresponding to an infrared (IR) spectrum and the chemical shifts in a Nuclear Magnetic Resonance (NMR) spectrum can be calculated with a high degree of accuracy. For DNPP, DFT calculations can predict the characteristic ³¹P NMR chemical shift, which is highly sensitive to the electronic environment of the phosphorus atom. They can also predict the P-O-C stretching frequencies in the IR spectrum. These predictions are valuable for confirming the structure of the molecule and its reaction products, such as the appearance of a strong P=O stretch in the IR spectrum upon oxidation to the corresponding phosphate.

Reactivity Parameters: DFT calculations also yield fundamental parameters that act as descriptors of chemical reactivity. These are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Ionization Potential (IP): Related to the HOMO energy, a lower IP indicates greater ease of donating an electron, which is crucial for a reducing agent (antioxidant).

Electron Affinity (EA): Related to the LUMO energy, this describes the ability to accept an electron.

Chemical Hardness (η): Calculated from IP and EA, it measures the resistance to change in electron distribution. Softer molecules are generally more reactive.

For phosphite antioxidants, a low ionization potential and high HOMO energy are desirable, as this correlates with their ability to donate electrons to decompose hydroperoxides. Computational screening studies use these parameters to predict the potential antioxidant activity of new molecules before they are synthesized. researchgate.netresearchgate.net

Structure Reactivity Relationships of Aryl Phosphites

Systematic Studies on the Influence of Aromatic and Alkyl Substituents

The specific combination of one aromatic (phenyl) and two long-chain alkyl (nonyl) groups in dinonyl phenyl phosphite (B83602) creates a unique balance of properties. The phenyl group, being an aryl substituent, generally acts as an electron-withdrawing group compared to alkyl groups. This influences the electron density on the central phosphorus atom. Conversely, the two nonyl groups are bulky alkyl substituents that primarily exert a significant steric influence.

The electronic nature of the substituents bonded to the trivalent phosphorus atom directly modulates its nucleophilicity and its ability to act as a π-acceptor ligand in organometallic complexes.

Nucleophilicity: The reactivity of a phosphite often involves the donation of the lone pair of electrons on the phosphorus atom. Electron-donating groups (like alkyl groups) increase the electron density on the phosphorus, enhancing its nucleophilicity. In contrast, electron-withdrawing groups (like aryl groups) decrease the electron density, making the phosphite less nucleophilic but a better π-acceptor. In dinonyl phenyl phosphite, the two electron-donating nonyl groups work to increase the nucleophilicity, while the single electron-withdrawing phenyl group tempers this effect.

Reactivity with Hydroperoxides: As a secondary antioxidant, a key function of phosphites is the reduction of hydroperoxides to alcohols, a process in which the phosphite is oxidized to the corresponding phosphate (B84403). researchgate.netresearchgate.net The efficiency of this reaction is influenced by the electron density on the phosphorus atom. The reactivity generally decreases with increasing electron-acceptor ability of the substituents. researchgate.net Therefore, the order of reactivity is typically phosphonites > alkyl phosphites > aryl phosphites. researchgate.net this compound, being a mixed alkyl-aryl phosphite, exhibits reactivity that is intermediate between purely alkyl and purely aryl phosphites.

The following table illustrates the general influence of substituents on the electronic properties and reactivity of phosphites.

| Substituent Type | Electronic Effect on Phosphorus | Impact on Nucleophilicity | Reactivity towards Hydroperoxides |

| Alkyl (e.g., Nonyl) | Electron-donating | Increase | High |

| Aryl (e.g., Phenyl) | Electron-withdrawing | Decrease | Moderate |

| Mixed Alkyl-Aryl | Balanced | Intermediate | Intermediate |

Steric hindrance, the obstruction of a reaction site by bulky substituents, is a critical factor in the performance of phosphite stabilizers, particularly concerning their hydrolytic stability. nih.gov Phosphites are susceptible to hydrolysis, which breaks them down into phosphorous acid and the corresponding alcohols or phenols, rendering them ineffective. ahmadullins.com

The two long-chain nonyl groups in this compound provide substantial steric bulk around the central phosphorus atom. This steric shield physically impedes the approach of water molecules, significantly slowing down the rate of hydrolysis. nih.gov This enhanced hydrolytic stability is crucial for the stabilizer's shelf-life and its persistence during polymer processing and end-use, where it may be exposed to moisture, especially at elevated temperatures. While extreme steric hindrance can sometimes reduce the desired reactivity towards hydroperoxides, a balance is often sought. researchgate.net The structure of this compound represents a molecular design that balances good hydrolytic stability with effective antioxidant activity.

The table below provides a conceptual comparison of how steric hindrance affects the hydrolytic stability of phosphites.

| Phosphite Example (Conceptual) | Relative Steric Hindrance | Predicted Relative Rate of Hydrolysis | Implication for Stabilization Performance |

| Trimethyl Phosphite | Low | High | Poor hydrolytic stability, short effective lifetime |

| Triphenyl Phosphite | Moderate | Moderate | Moderate hydrolytic stability |

| This compound | High | Low | Good hydrolytic stability, longer effective lifetime |

| Tris(2,4-di-tert-butylphenyl) phosphite | Very High | Very Low | Excellent hydrolytic stability |

Ligand Design Principles for Targeted Applications

The rational design of phosphorus(III) compounds is essential for tailoring their properties for specific roles, whether as ligands in homogeneous catalysis or as high-performance stabilizers. wiley.com The principles revolve around the precise tuning of the electronic and steric parameters of the molecule.

Phosphites are a versatile class of ligands in homogeneous catalysis, used in industrial processes like hydroformylation and hydrocyanation. wiley.com The performance of a metal-phosphite catalyst is dictated by the ligand's properties:

Electronic Properties (π-acceptor capacity): Aryl phosphites are generally good π-acceptors, which helps to stabilize low-valent metal centers and influence the electronic properties of the catalyst, affecting its activity and selectivity.

Steric Properties (Cone Angle): The steric bulk of a ligand, often quantified by its cone angle, is a critical parameter. It influences the coordination number of the metal, the geometry of the catalytic complex, and the rate of substrate association and product dissociation.

For a ligand like this compound, the combination of a π-accepting phenyl group and two bulky, electron-donating nonyl groups provides a specific set of properties. The significant steric bulk would be expected to promote certain selectivities in catalytic reactions, while its intermediate electronic nature offers a balance between σ-donation and π-acceptance. The design of such mixed-substituent ligands allows for fine-tuning that is not possible with symmetrical trialkyl or triaryl phosphites.

The primary goal in designing a phosphite stabilizer is to maximize its ability to protect a polymer during high-temperature processing and long-term use, while ensuring it is practical to handle and incorporate. Key design considerations include:

Hydrolytic Stability: As discussed, this is paramount for preventing premature degradation of the additive. Incorporating bulky groups, such as the nonyl substituents in this compound, is a primary strategy to achieve this. nih.gov

Hydroperoxide Decomposition: The phosphite must remain sufficiently reactive to decompose hydroperoxides effectively. The mixed alkyl-aryl nature of this compound provides this necessary reactivity.

Compatibility: The long alkyl chains of the nonyl groups enhance the phosphite's solubility and compatibility with nonpolar polymer matrices like polyolefins, preventing issues such as "plate-out" during processing.

Radical Scavenging: While primarily hydroperoxide decomposers (secondary antioxidants), sterically hindered aryl phosphites can also act as chain-breaking primary antioxidants by trapping peroxyl radicals. researchgate.net

The structure of this compound is thus a deliberate molecular compromise, engineered to deliver a combination of high hydrolytic stability, good polymer compatibility, and effective antioxidant activity.

Comparative Analysis with Other Organophosphorus Antioxidants

The family of organophosphorus antioxidants includes several classes of compounds, principally phosphites, phosphonites, and phosphines, each with distinct reactivity profiles. researchgate.netwikipedia.org

Phosphites (P(OR)₃): This class, which includes this compound, is the most widely used. They are effective hydroperoxide decomposers. Aryl phosphites are generally more hydrolytically stable than alkyl phosphites but less reactive towards hydroperoxides. researchgate.net They function as secondary antioxidants, often in synergy with primary phenolic antioxidants. tappi.org

Phosphonites (P(OR)₂R'): Containing one direct P-C bond, phosphonites are generally more reactive hydroperoxide decomposers than phosphites. researchgate.net This higher reactivity can lead to greater efficiency during melt processing but may also result in lower stability.

Phosphines (PR₃): With three P-C bonds, some phosphines are highly efficient stabilizers. They can be more effective than phosphites and phosphonites in certain applications, but their synthesis can be more complex and they may be more prone to direct oxidation. researchgate.net

The general order of reactivity for hydroperoxide decomposition is: Phosphonites > Alkyl Phosphites > Aryl Phosphites . researchgate.net

This compound, as a mixed alkyl-aryl phosphite, occupies a strategic position within this spectrum. It offers greater hydrolytic stability than simple trialkyl phosphites while providing higher reactivity than fully hindered triaryl phosphites, making it a balanced, high-performance stabilizer.

| Organophosphorus Type | General Structure | Primary Antioxidant Mechanism | Reactivity as Hydroperoxide Decomposer | General Hydrolytic Stability |

| Phosphine | R₃P | Radical Scavenging | Variable, can be very high | Generally Good |

| Phosphonite | (RO)₂PR' | Hydroperoxide Decomposition | Very High | Moderate |

| Phosphite | (RO)₃P | Hydroperoxide Decomposition | High (Alkyl) to Moderate (Aryl) | Low (Alkyl) to High (Hindered Aryl) |

Environmental Chemical Transformation and Persistence from an Academic Perspective

Hydrolysis in Aqueous Systems and Environmental Fate Modeling

Hydrolysis is a primary transformation pathway for dinonyl phenyl phosphite (B83602) in aqueous environments. The cleavage of the ester bonds leads to the formation of distinct and environmentally significant degradation products.

The rate of hydrolysis for phosphites is influenced by several environmental factors. Computational modeling of alkyl and aryl phosphites suggests that hydrolysis is more thermodynamically favorable under acidic and basic conditions compared to neutral conditions winona.edu. The mechanism of phosphite hydrolysis can be autocatalytic, and the kinetics are influenced by the steric hindrance of the P-O-R group nih.gov. While one assessment indicates that the hydrolysis half-life (DT50) is not significant under typical environmental conditions, it acknowledges that the compound can still hydrolyze to produce nonylphenol service.gov.uk. The hydrolysis of phosphites can be accelerated by the presence of acids nih.gov. Studies on similar compounds, such as tris(nonylphenyl)phosphite (TNPP), have shown that it can accelerate the hydrolysis of polymers like polylactide (PLA) nih.govresearchgate.net.

Table 1: Environmental Factors Influencing Dinonyl Phenyl Phosphite Hydrolysis

| Environmental Factor | Influence on Hydrolysis Rate | Mechanism/Note |

|---|---|---|

| pH | Increased rates under acidic and basic conditions | Hydrolysis pathways are more thermodynamically favorable at pH values deviating from neutral winona.edu. |

| Temperature | Increased temperature generally accelerates reaction rates | Higher temperatures increased the efficiency of a similar phosphite in accelerating PLA hydrolysis nih.gov. |

| Presence of Acids | Accelerates hydrolysis | The hydrolysis mechanism can be autocatalytic, and the presence of acids acts as a catalyst nih.gov. |

The hydrolysis of this compound in the presence of water can lead to the formation of phosphoric acid, phenol (B47542), and, most notably, nonylphenol inchem.org. The degradation into nonylphenol is a significant environmental concern useforesight.iouseforesight.io.

Nonylphenol is a toxic xenobiotic compound known for its persistence and ability to act as an endocrine disruptor, capable of interfering with the hormonal systems of various organisms nih.gov. Due to its low solubility and high hydrophobicity, nonylphenol tends to accumulate in environmental compartments with high organic content, such as sewage sludge and river sediments nih.gov. It persists in aquatic environments, is moderately bioaccumulative, and is not readily biodegradable; its half-life in sediment has been estimated to be longer than 60 years wikipedia.org. The presence of nonylphenol in the environment, found in matrices like river water, soil, and groundwater, is strongly correlated with anthropogenic activities nih.gov. This persistence and potential for long-term ecological harm have led to regulatory scrutiny; for instance, the related compound Tris(4-nonylphenyl) phosphite has been proposed as a Substance of Very High Concern (SVHC) in Europe due to its degradation to 4-nonylphenol (B119669) useforesight.iouseforesight.io.

Table 2: Key Hydrolysis Products and Their Environmental Fate

| Hydrolysis Product | Chemical Formula | Key Environmental Characteristics |

|---|---|---|

| Nonylphenol | C15H24O | Persistent, bioaccumulative, and toxic (PBT); endocrine disruptor; accumulates in sediment and sludge useforesight.ionih.govwikipedia.org. |

| Phenol | C6H6O | Subject to further environmental degradation. |

| Phosphoric Acid | H3PO4 | A mineral acid that will dissociate in aqueous environments. |

Atmospheric Degradation Pathways and Reaction with Oxidants

Once in the atmosphere, this compound is subject to degradation by reacting with photochemically produced oxidants and through direct photo-oxidation.

The primary daytime oxidant in the troposphere is the hydroxyl radical (OH) copernicus.org. Gas-phase reactions with OH radicals are a significant atmospheric degradation pathway for many organic compounds nih.gov. For a structurally related compound, 2,4-dinonyl-branched phenol, the estimated half-life for indirect photolysis by OH radicals is 3.16 hours, indicating a relatively rapid degradation process service.gov.uk. The reaction of OH radicals with aromatic compounds typically involves addition to the aromatic ring or abstraction of a hydrogen atom, initiating a chain of oxidative reactions nih.govnih.gov.

Photo-oxidation involves the degradation of a compound through the combined action of light and oxygen wikipedia.org. The process generally begins with the absorption of UV radiation, leading to the formation of free radicals. This initiation step can be facilitated by impurities within the substance wikipedia.org. These radicals then react with atmospheric oxygen in a series of chain reactions, leading to the breakdown of the molecule wikipedia.org. For aromatic compounds like the phenyl group in this compound, photo-oxidation can involve the formation of charge-transfer complexes with oxygen that absorb light to create singlet oxygen, which acts as a radical initiator wikipedia.org. The subsequent reactions can lead to the cleavage of the aromatic ring and the formation of various smaller, oxidized products nih.gov.

Biodegradation Studies and Microbial Transformation Processes

The microbial degradation of this compound is a critical aspect of its environmental persistence. Available data suggests that the compound is not readily biodegradable service.gov.uk. However, the broader class of organophosphonates and related aromatic compounds can be transformed by microorganisms, albeit through complex and sometimes slow pathways.

Microorganisms have evolved specific enzymatic systems to break down organophosphorus compounds, often to scavenge phosphorus in nutrient-limited environments mdpi.com. These pathways can involve enzymes like C-P lyase, which cleaves the carbon-phosphorus bond dntb.gov.uaresearchgate.net. The aromatic portions of the molecule are also subject to microbial attack. Bacteria, particularly species like Pseudomonas, are known to degrade aromatic hydrocarbons such as naphthalene (B1677914) through the action of dioxygenase enzymes, which hydroxylate the aromatic ring and initiate its cleavage nih.gov.

Assessment of Biodegradability under Controlled Conditions

The environmental persistence and transformation of this compound are of significant interest due to its use as an antioxidant in various polymers. While specific studies focusing exclusively on the biodegradability of this compound under controlled conditions are limited in publicly available scientific literature, valuable insights can be drawn from research on closely related aryl phosphite compounds, such as tris(nonylphenyl) phosphite (TNPP). These compounds share structural similarities and are expected to exhibit comparable behavior in environmental and biological systems.

A primary transformation pathway for aryl phosphites is hydrolysis, a chemical process that can be abiotically or biotically mediated. In the presence of water, tertiary phosphites like this compound can undergo successive hydrolysis to form secondary and primary phosphites, and ultimately phosphorous acid. google.com This process also liberates the corresponding phenol compounds. google.com For this compound, this would result in the formation of nonylphenol. The susceptibility of aryl phosphites to hydrolysis is a known characteristic, and this reaction represents a critical first step in their environmental degradation cascade. google.com

The rate and extent of biodegradation of the resulting nonylphenol have been the subject of more extensive research. Studies on nonylphenol (NP) have shown that it can be biodegraded by microorganisms under both aerobic and anaerobic conditions. nih.gov The half-life for the biodegradation of NP can vary significantly, ranging from a few days to nearly one hundred days, depending on the environmental conditions and the microbial consortia present. nih.gov

To provide a clearer picture of the expected biodegradability, the following table summarizes findings for related compounds, which can serve as a proxy for understanding the potential fate of this compound.

| Compound Class | Transformation Process | Key Findings |

| Aryl Phosphites | Hydrolysis | Susceptible to hydrolysis, leading to the formation of corresponding phenols and phosphorous acid. google.com |

| Nonylphenol (NP) | Aerobic/Anaerobic Biodegradation | Half-life can range from a few days to almost one hundred days. nih.gov |

| Triphenyl Phosphate (B84403) (TPHP) | Microbial Degradation | A microbial consortium was able to degrade 92.2% of TPHP within 4 hours under optimal conditions. nih.gov |

Identification of Microbial Degradation Products

The identification of microbial degradation products is essential for a complete understanding of the environmental fate of this compound. Based on the known chemical properties of aryl phosphites and the metabolic pathways of related compounds, a predictive degradation pathway can be outlined.

The initial and most significant transformation product of this compound is expected to be nonylphenol , resulting from the hydrolysis of the ester linkage. google.com This hydrolysis can occur abiotically or be facilitated by microbial enzymes. Once formed, nonylphenol becomes available for further microbial degradation.

The microbial degradation of nonylphenol has been studied more extensively. Research has identified several pathways for its breakdown by various microorganisms. One common pathway involves the hydroxylation of the aromatic ring, followed by ring cleavage. nih.gov This process ultimately breaks down the aromatic structure into smaller, more readily metabolizable organic acids.

Furthermore, studies on the degradation of other organophosphorus compounds, such as triphenyl phosphate (TPHP), have identified intermediate products that can provide clues to the potential fate of the phosphite moiety. For TPHP, microbial degradation has been shown to proceed through hydrolysis, yielding diphenyl phosphate (DPHP) and phenyl phosphate (PHP) as intermediate products. nih.gov It is plausible that a similar stepwise hydrolysis of the phosphorus-containing portion of this compound could occur.

Therefore, the anticipated microbial degradation products of this compound include:

Nonylphenol : The primary product of hydrolysis.

Phosphorous Acid : The inorganic phosphorus product from the complete hydrolysis of the phosphite group. google.com

Intermediates of Nonylphenol Degradation : These can include hydroxylated nonylphenols and various organic acids resulting from the cleavage of the aromatic ring. nih.gov

Partially Hydrolyzed Phosphites : Analogous to the degradation of TPHP, intermediates such as monononyl phenyl phosphite could potentially be formed.

The following table summarizes the identified and expected degradation products based on studies of related compounds.

| Parent Compound | Anticipated Degradation Product | Pathway |

| This compound | Nonylphenol | Hydrolysis |

| This compound | Phosphorous Acid | Hydrolysis |

| Nonylphenol | Hydroxylated Nonylphenols | Microbial Oxidation |

| Nonylphenol | Ring Cleavage Products (Organic Acids) | Microbial Metabolism |

| Triphenyl Phosphate (TPHP) | Diphenyl phosphate (DPHP), Phenyl phosphate (PHP) | Microbial Hydrolysis |

Historical Development and Evolving Academic Perspectives on Dinonyl Phenyl Phosphite Research

Key Milestones in the Understanding and Application of Aryl Phosphites

The journey of aryl phosphites, including dinonyl phenyl phosphite (B83602), as crucial polymer additives has been marked by several key developments. Initially, the focus was on mitigating the thermo-oxidative degradation of polymers, which was a significant challenge in the burgeoning plastics industry.

One of the foundational concepts in this area is the synergistic effect observed when phosphite antioxidants are combined with primary antioxidants, such as hindered phenols. vinatiorganics.comvinatiorganics.com This discovery was a significant milestone, as it allowed for more effective and efficient stabilization of a wide range of polymers. vinatiorganics.com The primary antioxidant scavenges free radicals, while the phosphite antioxidant, acting as a secondary antioxidant, decomposes hydroperoxides into non-radical, stable products, thus preventing chain scission and degradation of the polymer matrix. vinatiorganics.comvinatiorganics.com

The general synthesis of phosphite esters, typically through the reaction of phosphorus trichloride (B1173362) with the corresponding alcohols and phenols, provided a viable route for the commercial production of these stabilizers. wikipedia.org This fundamental chemistry paved the way for the development of a variety of aryl phosphites with different steric and electronic properties, tailored for specific polymer systems.

A significant portion of the historical development has been driven by the need for stabilizers for widely used polymers like Polyvinyl Chloride (PVC), Polyethylene (PE), and Polypropylene (B1209903) (PP). vinatiorganics.com Aryl phosphites, including compounds structurally related to dinonyl phenyl phosphite such as Tris(nonylphenyl) phosphite (TNPP), became workhorses in these applications due to their excellent performance in enhancing heat and light stability. vinatiorganics.comadishank.com

The table below summarizes some of the key historical developments in the field of aryl phosphite stabilizers.

| Milestone | Description | Approximate Time Period |

| Discovery of Antioxidant Properties | Realization that organophosphorus compounds, including phosphites, could inhibit the oxidation of organic materials. | Early to Mid-20th Century |

| Concept of Synergism | Understanding that combining phosphites (secondary antioxidants) with phenolic (primary) antioxidants leads to enhanced polymer stability. | Mid-20th Century |

| Commercialization of Aryl Phosphites | Large-scale production and application of aryl phosphites like Tris(nonylphenyl) phosphite (TNPP) in major commodity plastics. | 1960s - 1970s |

| Focus on Hydrolytic Stability | Research and development efforts to improve the hydrolytic stability of phosphite antioxidants to prevent degradation of the stabilizer itself and corrosion of processing equipment. | 1980s - 1990s |

| Regulatory Scrutiny and Search for Alternatives | Increased environmental and health concerns regarding certain aryl phosphites, leading to research into safer and more sustainable alternatives. | Late 20th Century - Present |

Emerging Research Directions and Future Challenges

The field of phosphite antioxidant research is continuously evolving, driven by the dual pressures of enhancing polymer performance and meeting stricter regulatory and environmental standards. Several key trends are shaping the future of compounds like this compound.

A primary area of ongoing research is the development of phosphite antioxidants with superior hydrolytic stability . researchgate.net Hydrolysis of phosphites can lead to the formation of acidic byproducts that can corrode processing equipment and potentially degrade the polymer. researchgate.net Innovations in this area focus on designing molecules with increased steric hindrance around the phosphorus atom to protect it from water attack. researchgate.net

There is a growing demand for bio-based and more environmentally friendly polymer additives . gminsights.com This trend is pushing research towards the use of renewable feedstocks for the synthesis of phosphite antioxidants. The goal is to develop effective stabilizers that have a reduced environmental footprint and are derived from sustainable sources. d-nb.info

Furthermore, the industry is moving towards the development of high-performance, specialty stabilizers tailored for specific, demanding applications. partinchem.com This includes phosphites that can withstand higher processing temperatures and provide long-term stability in engineering plastics and other high-performance polymers. partinchem.com

A significant challenge facing the industry is the increasing regulatory scrutiny of some existing phosphite antioxidants. For instance, Tris(nonylphenyl) phosphite (TNPP) has faced regulatory pressure due to concerns about its potential endocrine-disrupting properties. useforesight.io This has created a strong impetus for the development of safer alternatives, a category where this compound and other similar molecules are being evaluated. The development of "TNPP-free" systems is a key focus for many manufacturers. ineris.fr

The table below outlines some of the emerging research directions and the challenges associated with them.

| Emerging Research Direction | Key Objectives | Associated Challenges |

| Enhanced Hydrolytic Stability | - Reduce equipment corrosion- Improve long-term stabilizer performance | - Balancing stability with reactivity- Cost of synthesis for more complex molecules |

| Bio-based Feedstocks | - Reduce reliance on fossil fuels- Improve sustainability profile | - Cost-competitiveness with petrochemical-based products- Ensuring comparable or superior performance |

| High-Performance Stabilizers | - Withstand higher processing temperatures- Provide enhanced long-term stability for engineering plastics | - Maintaining compatibility with the polymer matrix- Higher development and production costs |

| Development of Safer Alternatives | - Address regulatory and health concerns- Replace substances of very high concern (SVHC) | - Rigorous and time-consuming toxicological testing- Achieving cost-performance parity with existing stabilizers |

Cross-disciplinary Research Synergies in Phosphite Chemistry

The fundamental chemistry of phosphites, including aryl phosphites like this compound, has applications that extend beyond the realm of polymer stabilization. This has led to fruitful cross-disciplinary research and the discovery of novel applications for this class of compounds.

In the field of organic synthesis , phosphite esters are versatile reagents and intermediates. fiveable.me They are utilized in a variety of named reactions, such as the Michaelis–Arbuzov and Perkow reactions, to form phosphonates and vinyl phosphonates, respectively. wikipedia.org These reactions are fundamental in the synthesis of a wide range of organophosphorus compounds.

Catalysis is another area where phosphite chemistry plays a crucial role. Phosphite esters can act as ligands in homogeneous catalysis, forming coordination complexes with various metal ions. wikipedia.orgacs.org These phosphite-metal complexes are components of industrial catalysts used in important processes like hydroformylation and hydrocyanation. wikipedia.org The electronic and steric properties of the phosphite ligand can be tuned to influence the activity and selectivity of the catalyst. acs.org

The broader field of organophosphorus chemistry is continuously exploring new materials with unique electronic and optical properties. acs.org While not a direct application of this compound as a stabilizer, the fundamental understanding of phosphite chemistry contributes to the development of novel organophosphorus-based materials for applications in electronics and materials science. acs.org

Furthermore, there is a significant intersection between phosphite chemistry and medicinal chemistry . Although this compound itself is not a therapeutic agent, the foundational chemistry is closely related to the development of phosphonate-containing drugs. nih.govfrontiersin.org Phosphonates, which can be synthesized from phosphites, are used as stable bioisosteres for phosphates and are found in a variety of antiviral and bone-targeting drugs. nih.govfrontiersin.orgwikipedia.org

The table below highlights some of the key cross-disciplinary synergies of phosphite chemistry.

| Discipline | Application/Synergy of Phosphite Chemistry |

| Organic Synthesis | - Reagents in Michaelis–Arbuzov and Perkow reactions- Intermediates for the synthesis of phosphonates and other organophosphorus compounds |

| Homogeneous Catalysis | - Ligands for metal catalysts in industrial processes (e.g., hydroformylation)- Tuning of catalyst activity and selectivity |

| Materials Science | - Building blocks for novel organophosphorus π-conjugated materials- Development of materials with unique electronic and optical properties |

| Medicinal Chemistry | - Precursors for the synthesis of phosphonates- Foundational chemistry for the development of phosphonate-based drugs (e.g., antivirals) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dinonyl phenyl phosphite to achieve high purity, and how are reaction conditions optimized?

- Methodological Answer : DNPP is synthesized via esterification of phenol with dinonyl phosphorochloridite in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction parameters such as molar ratios (e.g., phenol:chloridite = 1:1.1), temperature (80–100°C), and solvent choice (toluene or xylene) are critical. Post-synthesis purification involves vacuum distillation or column chromatography to remove unreacted dinonyl alcohol .

- Key Data : Purity is confirmed via HPLC (>98%) and phosphorus NMR (δP ~120–130 ppm) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : P=O stretching at 1250–1280 cm⁻¹ and P-O-C aromatic linkage at 950–980 cm⁻¹ .

- ³¹P NMR : Single resonance peak at 125–135 ppm confirms phosphite structure .

- GC-MS : Used to detect residual solvents or side products, with a retention time of ~15–20 min under non-polar column conditions .

Advanced Research Questions

Q. How does the molecular structure of this compound influence its efficiency as a carrier in liquid membrane systems for metal ion extraction?